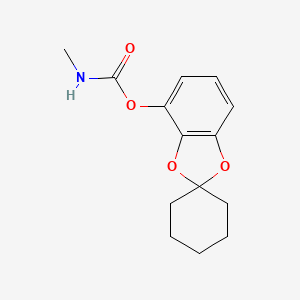
Spiro(1,3-benzodioxole-2,1'-cyclohexan)-4-ol, methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate is a complex organic compound known for its unique spiro structure, which involves a 1,3-benzodioxole ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with cyclohexanone under acidic conditions to form the spiro compound. This intermediate is then reacted with methyl isocyanate to introduce the methylcarbamate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, basic conditions, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Carbamate derivatives with different substituents.
Applications De Recherche Scientifique
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.
Mécanisme D'action
The mechanism of action of Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking or blocking natural ligands. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro(1,3-benzodioxole-2,1’-cyclohexan)-5-amine
- Spiro(1,3-benzodioxole-2,1’-cyclohexane)
- Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol
Uniqueness
Spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-ol, methylcarbamate is unique due to its specific spiro structure and the presence of the methylcarbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in research and industrial processes.
Propriétés
Numéro CAS |
22791-18-0 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
spiro[1,3-benzodioxole-2,1'-cyclohexane]-4-yl N-methylcarbamate |
InChI |
InChI=1S/C14H17NO4/c1-15-13(16)17-10-6-5-7-11-12(10)19-14(18-11)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,15,16) |
Clé InChI |
IYYOBPXUABEUJR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=CC2=C1OC3(O2)CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



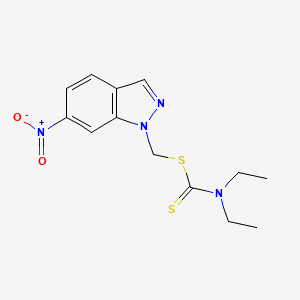

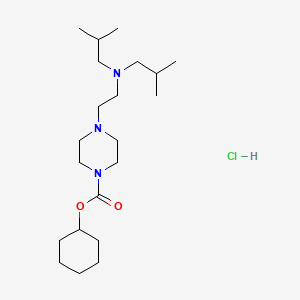
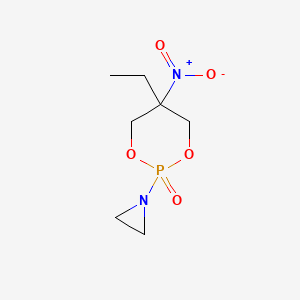

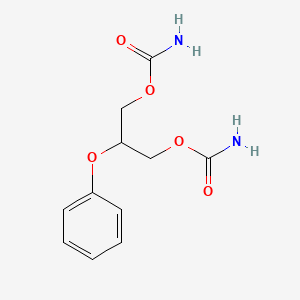
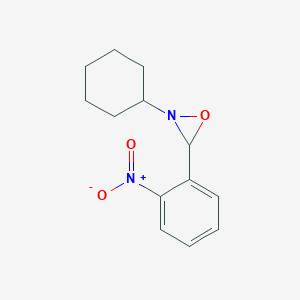
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)


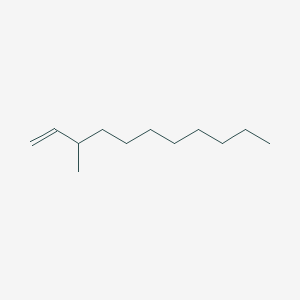
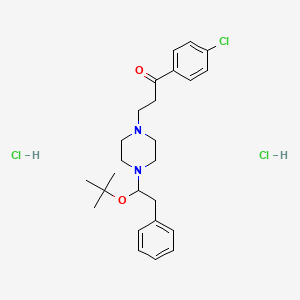
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
